molecular formula C14H16Br2Si2 B12545478 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane CAS No. 143430-64-2

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane

Cat. No.: B12545478
CAS No.: 143430-64-2
M. Wt: 400.25 g/mol
InChI Key: HNOYEERPPVGIQZ-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is an organosilicon compound with the molecular formula C14H16Br2Si2. This compound is characterized by the presence of two bromine atoms attached to a disilane backbone, which is further substituted with dimethyl and diphenyl groups. It is a valuable intermediate in organic synthesis and has applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane can be synthesized through the bromination of 1,1-dimethyl-2,2-diphenyldisilane. The reaction typically involves the use of bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.

    Reduction Reactions: The compound can be reduced to form 1,1-dimethyl-2,2-diphenyldisilane.

    Oxidation Reactions: Oxidation can lead to the formation of disiloxane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Substitution: Formation of substituted disilanes.

    Reduction: Formation of 1,1-dimethyl-2,2-diphenyldisilane.

    Oxidation: Formation of disiloxane derivatives.

Scientific Research Applications

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in the development of silicon-based biomolecules.

    Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,1-dimethyl-2,2-diphenyldisilane involves its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for nucleophilic substitution, while the disilane backbone provides stability and flexibility. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: An organobromine compound with a simpler structure, used as a brominating agent and in the synthesis of other chemicals.

    1,2-Dibromobutane: Another organobromine compound with a different carbon backbone, used in organic synthesis.

Uniqueness

1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other organobromine compounds

Properties

IUPAC Name

bromo-[bromo(dimethyl)silyl]-diphenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2Si2/c1-17(2,15)18(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYEERPPVGIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617357
Record name 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143430-64-2
Record name 1,2-Dibromo-1,1-dimethyl-2,2-diphenyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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